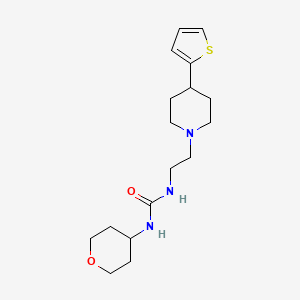
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O. Its structure comprises several functional groups, including:
- Urea : A key pharmacophore in many biologically active compounds.
- Tetrahydro-2H-pyran : A cyclic ether that may enhance lipophilicity and membrane permeability.
- Thiophene : A heterocyclic aromatic compound known for its diverse biological activities.
Research indicates that compounds containing urea and thiophene moieties often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The binding affinity of the compound to specific GPCRs can influence signal transduction pathways, affecting physiological processes such as mood regulation and pain perception .
- Kinase Inhibition : The compound may exhibit inhibitory activity against certain kinases involved in cell proliferation and survival, which is relevant in cancer therapy .
Pharmacological Effects
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth by inducing apoptosis in cancer cells. This effect is likely mediated through its interaction with specific kinases that regulate cell cycle progression.
- Antimicrobial Properties : The presence of the thiophene group has been linked to antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of similar urea derivatives, compounds were tested against human cancer cell lines. Results indicated that derivatives with structural similarities to our compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10 | Apoptosis |
| Compound B | A549 (Lung) | 15 | Cell Cycle Arrest |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of thiophene-containing compounds. The results showed that these compounds had a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-15-5-11-22-12-6-15)18-7-10-20-8-3-14(4-9-20)16-2-1-13-23-16/h1-2,13-15H,3-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZCUKJKRIGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














